2,2-Diméthyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

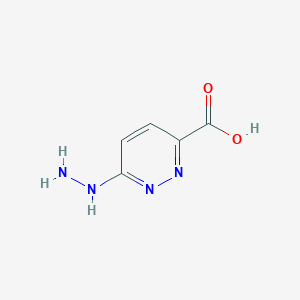

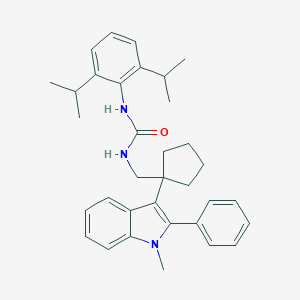

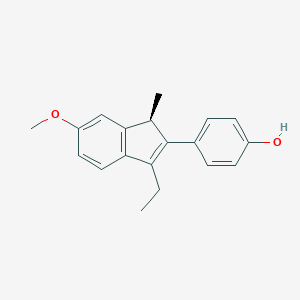

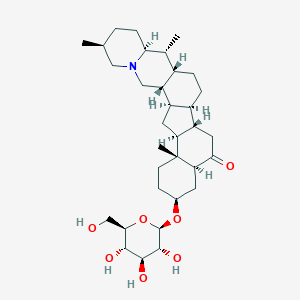

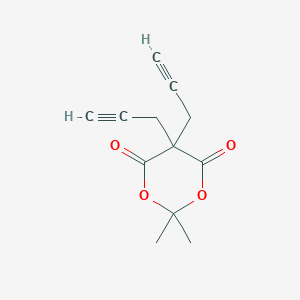

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . This compound is a derivative of Meldrum’s acid, known for its dual reactivity as both an electrophilic and nucleophilic agent. It is commonly used in the synthesis of new heterocyclic systems with significant properties.

Applications De Recherche Scientifique

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione is valuable in scientific research due to its dual reactivity and ability to form new heterocyclic systems. It is used in the synthesis of various derivatives that have been studied for their chemical and physical properties. These derivatives are characterized using techniques such as FT-IR, FT-Raman spectroscopies, and DFT calculations. The compound is also used in electrochemical studies to evaluate the electrochemical behavior of its derivatives.

Mécanisme D'action

Target of Action

Mode of Action

The compound interacts with its targets through its dual reactivity as both an electrophilic and nucleophilic agent. This dual reactivity makes it valuable in the synthesis of new heterocyclic systems with significant properties.

Biochemical Pathways

Result of Action

Méthodes De Préparation

The synthesis of 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione involves reactions with various substituents to introduce different functional groups. For instance, the reaction with 3-aryl-1-phenylprop-2-en-1-ones in the presence of a catalytic amount of L-proline leads to the formation of 5-(1-aryl-3-oxo-3-phenylpropyl)-2,2-dimethyl-1,3-dioxane-4,6-diones. Another example is the preparation of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione through a reaction with 4-methoxybenzaldehyde in ethanol.

Analyse Des Réactions Chimiques

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including nucleophilic attack and selective hydrogenation. Additionally, the selective hydrogenation of the exocyclic double bond has been observed in some derivatives. Common reagents used in these reactions include L-proline and 4-methoxybenzaldehyde.

Comparaison Avec Des Composés Similaires

2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione is unique due to its dual reactivity and ability to form stable heterocyclic systems. Similar compounds include other derivatives of Meldrum’s acid, such as 2,2-dimethyl-1,3-dioxane-4,6-dione. These compounds share similar reactivity and structural features, but 2,2-Dimethyl-5,5-diprop-2-ynyl-1,3-dioxane-4,6-dione is distinguished by its specific substituents and the resulting chemical properties.

Propriétés

IUPAC Name |

2,2-dimethyl-5,5-bis(prop-2-ynyl)-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-5-7-12(8-6-2)9(13)15-11(3,4)16-10(12)14/h1-2H,7-8H2,3-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHKCKPOZJSAJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)(CC#C)CC#C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380417 |

Source

|

| Record name | 2,2-Dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145544-03-2 |

Source

|

| Record name | 2,2-Dimethyl-5,5-di(prop-2-yn-1-yl)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.